molecular formula C12H17F2N5 B11735207 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735207
M. Wt: 269.29 g/mol
InChI Key: HGGXKJLICGNKJL-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of difluoroethyl and ethyl groups attached to the pyrazole rings, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Mono-fluoroethyl or ethyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules. This compound could be explored for similar applications .

Medicine

Pyrazole derivatives have shown promise in medicinal chemistry for the development of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The unique difluoroethyl and ethyl groups may impart specific pharmacokinetic and pharmacodynamic properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique structure may offer advantages in terms of stability, reactivity, and functionality .

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The difluoroethyl and ethyl groups may enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds . The pyrazole rings can participate in π-π stacking interactions and coordinate with metal ions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoroethyl and ethyl groups in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine distinguishes it from other pyrazole derivatives. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H17F2N5/c1-2-19-11(3-4-16-19)7-15-5-10-6-17-18(8-10)9-12(13)14/h3-4,6,8,12,15H,2,5,7,9H2,1H3

InChI Key

HGGXKJLICGNKJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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